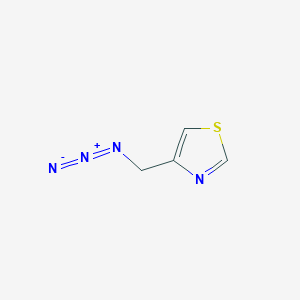
3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide
Descripción general
Descripción
“3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide” likely belongs to the class of compounds known as sulfonamides, which are organic compounds containing a sulfonamide group, a sulfur atom connected to two oxygen atoms (double-bonded) and one nitrogen atom. Also, the nitrogen atom is connected to one hydrogen atom or an organic group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a fluorine atom at the 4-position and a sulfonamide group at the 1-position. The sulfonamide group would be further substituted with an aminomethyl group .Chemical Reactions Analysis
As an amine, this compound could participate in various chemical reactions. Amines can act as nucleophiles in many organic reactions, and they can also be protonated to form ammonium ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an amine, it would likely be a polar compound and could form hydrogen bonds. The presence of the aromatic ring could contribute to its stability .Aplicaciones Científicas De Investigación
Antimycobacterial Agents
A study discussed the synthesis of fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, which were investigated as inhibitors of three β-carbonic anhydrases from Mycobacterium tuberculosis. These enzymes were efficiently inhibited by the sulfonamides, showing the potential of this class of compounds as antimycobacterial agents with a different mechanism of action compared to existing drugs, offering a solution to drug resistance issues (Ceruso et al., 2014).
Carbonic Anhydrase Inhibitors for Tumor Therapy
Halogenated sulfonamides, including 3-fluoro-5-chloro-4-aminobenzenesulfonamide, have been prepared and investigated as inhibitors of carbonic anhydrase IX, a tumor-associated isozyme. These compounds show different inhibition profiles from other isozymes, with potent inhibitors identified among both simple aromatic and heterocyclic compounds. This study suggests the potential of these compounds as potent and possibly selective antitumor agents, providing leads for the design of new drugs (Ilies et al., 2003).
Antimicrobial Agents
The compound 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, was synthesized and used to create sulfonamides and carbamates with significant antimicrobial activity. These compounds exhibited potent activity against bacteria and fungi, with sulfonamide derivatives showing stronger antifungal properties compared to carbamate derivatives. Molecular docking studies indicated good binding affinities at the active enzyme site, suggesting these compounds' potential as antimicrobial agents (Janakiramudu et al., 2017).
Antitumor Agents
Sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard were designed and synthesized as potent antitumor agents with low toxicity. The compounds exhibited high antitumor activity and low toxicity in mice, suggesting their potential as effective antitumor drugs with a different mechanism of action (Huang et al., 2001).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(aminomethyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,4,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDSKURYVCYEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



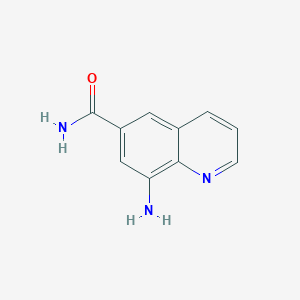
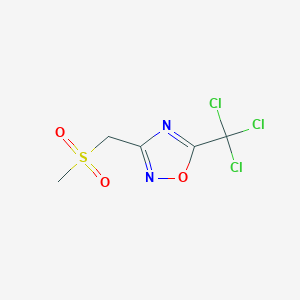
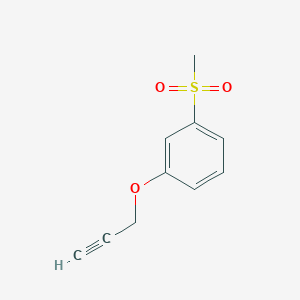

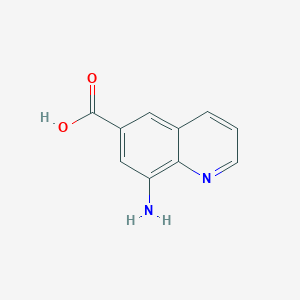

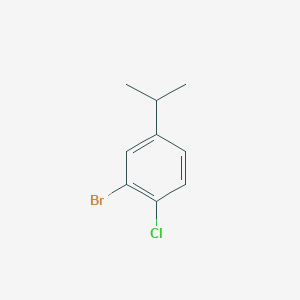
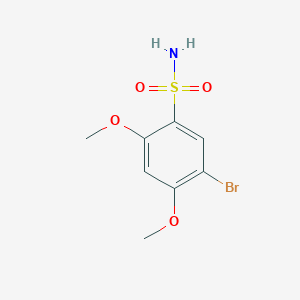
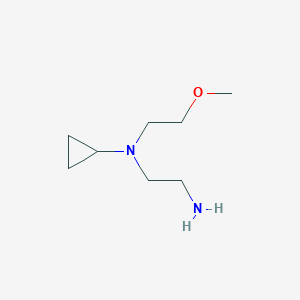

![2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1523856.png)


